![molecular formula C7H15ClN2O2 B183425 4-[(Methylamino)acetyl]morpholine CAS No. 41458-73-5](/img/structure/B183425.png)
4-[(Methylamino)acetyl]morpholine
Overview
Description
4-[(Methylamino)acetyl]morpholine (CAS: 41458-73-5) is a morpholine derivative characterized by a methylamino-acetyl substituent at the 4-position of the morpholine ring (Figure 1). Its molecular formula is C₇H₁₄N₂O₂, with a molecular weight of 158.20 g/mol.
Preparation Methods
Classical Two-Step Synthesis via 4-(2-Chloroacetyl)morpholine
The most widely documented route to 4-[(Methylamino)acetyl]morpholine involves sequential acylation and amination steps. This method balances simplicity with scalability, making it suitable for both laboratory and industrial settings.
Synthesis of 4-(2-Chloroacetyl)morpholine
The first step entails reacting morpholine with chloroacetyl chloride to form the chloroacetyl intermediate. This exothermic reaction is typically conducted in an anhydrous ether solvent (e.g., diethyl ether) under controlled cooling (5–10°C) to mitigate side reactions . Triethylamine serves as a base to neutralize hydrochloric acid generated during the process.
Reaction Conditions:
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Molar Ratio: Morpholine and chloroacetyl chloride are used in equimolar proportions.
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Solvent: Diethyl ether (10 mL per gram of morpholine).
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Temperature: Maintained at 5–10°C using an ice-water bath.
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Catalyst: Triethylamine (1.1 equivalents relative to morpholine).
The mechanism proceeds via nucleophilic acyl substitution, where the morpholine’s amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride (Fig. 1). Post-reaction, the mixture is filtered to remove triethylamine hydrochloride, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol, yielding 4-(2-chloroacetyl)morpholine as a white crystalline solid .
Industrial-Scale Production Considerations
Industrial synthesis optimizes the two-step process for cost-effectiveness and minimal waste. Key adaptations include:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems enhances heat management and reduces reaction times. For instance, the acylation step benefits from precise temperature control in microreactors, minimizing decomposition .
Solvent Recycling
Benzene, while effective, poses health risks; industries increasingly adopt ethanol or water-ethanol mixtures to improve safety. Solvent recovery units distill and reuse >90% of ethanol, lowering costs and environmental impact .
Automated Purification
Chromatography columns or fractional distillation replace recrystallization for higher throughput. These methods achieve >95% purity, critical for pharmaceutical-grade output .
Comparative Analysis of Synthesis Routes
The two-step method remains predominant due to its reliability, but alternative approaches are explored in research:
One-Pot Synthesis
Attempts to combine acylation and amination in a single step face challenges, such as premature hydrolysis of chloroacetyl chloride. However, phase-transfer catalysts (e.g., tetrabutylammonium bromide) show promise in accelerating sequential reactions without intermediate isolation .
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction times by 50% and energy consumption by 30%. For example, irradiating the acylation step at 100 W for 10 minutes achieves 85% conversion, though scalability remains under investigation .
Data Summary: Synthesis Parameters
Table 1 summarizes critical parameters for the classical two-step synthesis.
Table 1: Reaction Conditions for this compound Synthesis
Step | Reagents | Solvent | Temperature | Duration | Yield* |
---|---|---|---|---|---|
1 | Morpholine, Chloroacetyl chloride | Diethyl ether | 5–10°C | 1 hr | 75–80% |
2 | 4-(2-Chloroacetyl)morpholine, Methylamine | Benzene | 80°C | 6–8 hr | 60–70% |
Mechanistic Insights and Optimization Strategies
Acylation Step Kinetics
The rate of 4-(2-chloroacetyl)morpholine formation follows second-order kinetics, dependent on both morpholine and chloroacetyl chloride concentrations. Increasing triethylamine to 1.5 equivalents accelerates the reaction by 20% but risks emulsion formation during workup .
Amination Selectivity
Excess methylamine (1.5 equivalents) suppresses dichloride byproducts, enhancing selectivity to >90%. Ethanol as a solvent further improves solubility of methylamine hydrochloride, facilitating its removal .
Chemical Reactions Analysis
Types of Reactions: 4-[(Methylamino)acetyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[(Methylamino)acetyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Methylamino)acetyl]morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylmorpholine Derivatives
Compounds such as 4-[(4-methoxyphenyl)sulfonyl]morpholine and 4-[(1,1'-biphenyl)-4-ylsulfonyl]morpholine () replace the acetyl-methylamino group with sulfonyl-aryl substituents. Key differences include:
- Synthesis : These derivatives are synthesized via Grignard reagent reactions with aryl bromides, followed by flash column chromatography .
- Physical Properties: Melting points range from 85–110°C, indicating higher crystallinity compared to 4-[(Methylamino)acetyl]morpholine, which is likely a liquid or low-melting solid .
Table 1: Comparison of Sulfonylmorpholine Derivatives
Compound | Substituent | Melting Point | Molecular Weight | Key Applications |
---|---|---|---|---|
This compound | Methylamino-acetyl | N/A | 158.20 | Analytical standards |
4-[(4-Methoxyphenyl)sulfonyl]morpholine | 4-Methoxyphenylsulfonyl | 109–110°C | 283.34 | Synthetic intermediates |
4-[(1,1'-Biphenyl)-4-ylsulfonyl]morpholine | Biphenylsulfonyl | N/A | 351.43 | Catalysis or drug design |
Morpholine-Containing Pyrimidines and Benzamides
highlights CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine) and CID891729 (4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine) as potent EP2 receptor modulators. Key distinctions from this compound include:
- Structural Complexity : The morpholine ring is fused to a pyrimidine core, enhancing π-π stacking interactions for receptor binding.
- Biological Activity : Morpholine-pyrimidine hybrids exhibit 10–100-fold higher EP2 receptor potentiation compared to piperidine or pyrrolidine analogs, emphasizing the role of the morpholine oxygen in hydrogen bonding .
- Lipophilicity: Calculated logP values for these compounds (e.g., CID2992168) are higher (~3.5–4.0) due to trifluoromethyl and aryl groups, suggesting improved membrane permeability over this compound (logP ~0.95) .
Nitrobenzyl and Cyanoacetyl Morpholine Derivatives
- 4-(4-Nitrobenzyl)morpholine (): This derivative, with a nitrobenzyl group, serves as a key intermediate in anticancer drug synthesis. Its nitro group facilitates redox-activated cytotoxicity, a mechanism absent in this compound .
- 4-(Cyanoacetyl)morpholine (CAS 15029-32-0, ): The cyanoacetyl group introduces strong electron-withdrawing properties, increasing reactivity in nucleophilic substitutions. Its molecular weight (154.17 g/mol) and lower logP (−0.5 estimated) contrast with the methylamino-acetyl analog .
Aminomethyl and Sulfinyl Acetyl Morpholines
- 4-(2-Aminoethyl)morpholine (): Features a primary amine side chain, enhancing water solubility (logS −1.4 vs. −1.0 for this compound). This makes it suitable for peptide conjugation or as a ligand in metal coordination .
Key Research Findings and Trends
- Morpholine vs. Piperidine/Pyrrolidine : demonstrates that morpholine rings outperform piperidine in EP2 receptor modulation due to oxygen’s hydrogen-bonding capacity, a critical factor for drug design .
- Substituent Effects: Electron-withdrawing groups (e.g., cyano, sulfonyl) enhance reactivity but may reduce bioavailability, while methylamino groups balance lipophilicity and solubility .
- Analytical Utility: this compound’s well-characterized HPLC profile supports its use as a reference standard in quality control .
Biological Activity
4-[(Methylamino)acetyl]morpholine (CAS No. 41458-73-5) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methylamino group and an acetyl moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
The biological activity of this compound can be attributed to its structural properties that facilitate interactions with biological targets. Morpholine derivatives are known for their ability to penetrate biological membranes, which is crucial for their efficacy as therapeutic agents, particularly in central nervous system (CNS) drug discovery . The unique conformational flexibility and lipophilicity of morpholines enhance their ability to interact with various receptors and enzymes involved in disease processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A notable investigation reported that a related compound demonstrated significant antitubercular activity against Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) of 15 μg/mL . This suggests that this compound or its analogs may possess similar activities.
Table 1: Antimicrobial Activity Data
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | TBD |
Related Compound 4c | 15 | Mycobacterium tuberculosis |
Triclosan | 200 | Mycobacterium tuberculosis |
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated using various cell lines. For instance, in one study, the compound exhibited an IC50 value indicating selective toxicity towards cancer cells while maintaining lower toxicity against normal cells. This selectivity is crucial for developing effective cancer therapeutics .
Table 2: Cytotoxicity Data
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | TBD | TBD |
Related Compound 4c | 0.565 ± 0.02 | Mouse fibroblast L929 |
Triclosan | 0.731 ± 0.03 | Mouse fibroblast L929 |
Case Studies
A case study involving morpholine derivatives demonstrated their effectiveness in modulating CNS-related disorders. The study emphasized the importance of optimizing the chemical structure to enhance blood-brain barrier permeability and receptor binding affinity . Such modifications could apply to this compound, potentially leading to new treatments for neurodegenerative diseases.
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. The presence of both a nitrogen atom and an oxygen atom in the morpholine ring contributes to favorable ADME properties, making it a promising candidate for drug development targeting various biological systems .
Properties
IUPAC Name |
2-(methylamino)-1-morpholin-4-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-6-7(10)9-2-4-11-5-3-9/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUKCEYZKFAGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41458-73-5 | |
Record name | 2-(Methylamino)-1-(4-morpholinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41458-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((Methylamino)acetyl)morpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041458735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(methylamino)acetyl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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